Fenthion-ethyl

Description

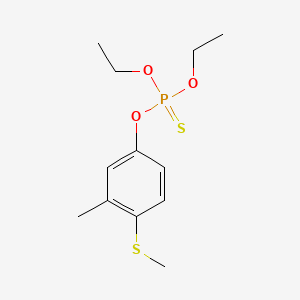

Structure

3D Structure

Properties

IUPAC Name |

diethoxy-(3-methyl-4-methylsulfanylphenoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O3PS2/c1-5-13-16(17,14-6-2)15-11-7-8-12(18-4)10(3)9-11/h7-9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWJBWHBOKETRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC(=C(C=C1)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057997 | |

| Record name | Fenthion-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1716-09-2 | |

| Record name | Fenthion-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1716-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenthion-ethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenthion-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl O-[3-methyl-4-(methylthio)phenyl] thiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENTHION-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFB5911115 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Organophosphorus Compound Research

Organophosphorus (OP) compounds represent a diverse class of chemicals characterized by a phosphorus atom bonded to oxygen, sulfur, or nitrogen atoms, and typically to organic groups. medscape.com Many OPs, including fenthion-ethyl's analogue fenthion (B1672539), are known for their ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function in various organisms. medscape.comnih.gov

Research into OPs dates back to the early 1800s, with significant development occurring in the 20th century for both chemical warfare agents and pesticides. medscape.com this compound, as an O,O-diethyl phosphorothioate (B77711), shares the fundamental structural characteristics of many OP insecticides. Its structure includes two ethyl groups bonded to oxygen atoms, a sulfur atom double-bonded to the phosphorus, and a substituted phenyl group also bonded to an oxygen atom. nih.govuni.lu This places it within the thiophosphate subclass of organophosphorus compounds. wikipedia.org

Contemporary chemical and environmental research on OPs often focuses on their synthesis, properties, environmental fate, and methods for detection and analysis. The presence and behavior of OP compounds in various environmental matrices, such as water, soil, and biological samples, are subjects of ongoing investigation.

Evolution of Scientific Inquiry into Fenthion Ethyl and Its Analogues

Cholinesterase Inhibition: Molecular Mechanisms and Kinetic Studies

Organophosphate insecticides, including this compound, function by inhibiting serine esterases, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition occurs through the covalent binding of the organophosphate to the active site of the enzyme, specifically phosphorylating a serine residue. This prevents the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh), leading to its accumulation in cholinergic synapses and subsequent overstimulation of the nervous system. tecan.com

Acetylcholinesterase Interaction Dynamics and Allosteric Modulation

The primary target for the toxic action of this compound is acetylcholinesterase (AChE). tecan.comnih.gov this compound, being a phosphorothioate (B77711), is considered a weak inhibitor of AChE in its parent form. who.int Its toxic action is largely dependent on its metabolic activation to the corresponding oxygen analogue, fenthion oxon. nih.govwho.int The oxon form is a potent inhibitor of AChE, phosphorylating the enzyme at the active site. tecan.comwho.int

Kinetic studies on AChE inhibition by organophosphates involve examining the rate of enzyme inhibition and the affinity of the inhibitor for the enzyme. The interaction dynamics can be complex, involving the binding of the organophosphate to the active site, followed by phosphorylation and aging of the enzyme. Aging refers to a dealkylation process that occurs after phosphorylation, making the inhibited enzyme resistant to reactivation by oxime reactivators. tecan.com Fenthion, being a dimethylphosphoryl inhibitor, results in a dimethylphosphorylated enzyme that ages quickly and is not effectively reactivated by oximes. tecan.com

While the primary mechanism involves the active site, some studies suggest potential allosteric modulation by organophosphates on neuronal nicotinic acetylcholine receptors, although this is a distinct interaction from the catalytic inhibition of cholinesterases. oup.com

Metabolic Activation Pathways and Metabolite Formation of this compound

This compound undergoes extensive biotransformation in biological systems and the environment. nih.govwho.intinchem.org These metabolic pathways primarily involve oxidation and hydrolysis, leading to the formation of various metabolites with differing toxicities. nih.govinchem.orgmdpi.com

Oxidative Biotransformation to Sulfoxides and Sulfones

A major metabolic pathway for this compound involves the oxidation of the thioether group (–SCH3) on the phenyl ring. nih.govwho.intapvma.gov.au This oxidation, primarily mediated by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMO), leads to the formation of fenthion sulfoxide (B87167) and subsequently fenthion sulfone. nih.gov These oxidation products are commonly found as residues in animals and plants. nih.govresearchgate.net

Data from studies in rainbow trout liver microsomes showed that the rate of fenthion sulfoxide production was enhanced under certain conditions. nih.gov In oranges, fenthion sulfoxide was detected as the first and dominant metabolite, with its peak concentration exceeding that of the parent compound. researchgate.net

Formation of Oxon Analogues and Hydrolytic Cleavage Products

Another critical metabolic pathway is the oxidative desulfuration of the phosphorothioate (P=S) group to the corresponding oxon analogue (P=O). nih.govwho.intapvma.gov.au This process transforms the less potent parent compound into the highly potent anticholinesterase, fenoxon (also referred to as fenthion oxon). nih.govwho.intmdpi.com Fenoxon can also undergo further oxidation at the thioether group to form fenoxon sulfoxide and fenoxon sulfone. nih.gov

Hydrolytic cleavage is another important detoxification pathway. nih.govinchem.org Hydrolysis of the P-O-phenyl bond leads to the formation of phenolic products, such as 3-methyl-4-(methylthio)-phenol (MMTP) and its oxidized derivatives (sulfoxide and sulfone phenols). nih.govinchem.orgutoronto.ca These phenolic metabolites are generally less toxic than the parent compound and its oxon analogues and are often conjugated before excretion. inchem.org Studies in rats have identified these conjugated phenols as major urinary metabolites. inchem.org Hydrolytic cleavage can be both NADPH-dependent and independent, occurring in various tissues like liver, gills, and olfactory tissues. nih.gov

Data from studies in rainbow trout liver microsomes showed increased formation of fenoxon and fenoxon sulfoxide from fenthion under certain conditions. nih.gov Analysis of fenthion degradation products in oranges also indicated the formation of fenthion oxon, although at lower levels compared to the sulfoxide and sulfone. researchgate.net

Stereochemical Aspects of this compound Metabolite Generation

The oxidation of the thioether group in this compound introduces a chiral center at the sulfur atom, leading to the formation of (R)- and (S)-enantiomers of fenthion sulfoxide. nih.govresearchgate.net The stereochemical outcome of this oxidation can influence the subsequent metabolic fate and the biological activity of the metabolites. Studies have shown stereoselective formation of fenthion sulfoxide enantiomers in different organisms and tissues. For instance, in rainbow trout liver and gill microsomes, the formation of S-fenthion sulfoxide was favored over the R-enantiomer. nih.gov

Further oxidation of fenthion sulfoxide to fenoxon sulfoxide also exhibits stereoselectivity. nih.govresearchgate.net Research indicates that the (R)-(+)-fenoxon sulfoxide enantiomer is a significantly more potent AChE inhibitor compared to the (S)-(-)-fenoxon sulfoxide. nih.govresearchgate.net While the initial sulfoxidation of fenthion to (R)-(+)-fenthion sulfoxide by FMO may be considered a detoxification step as fenthion sulfoxide itself has weak anti-AChE properties, the subsequent oxidative desulfuration of the R-oxide can lead to the formation of the highly potent (R)-(+)-fenoxon sulfoxide, representing a critical bioactivation pathway. nih.govresearchgate.net

The stereochemical aspects of this compound metabolism are crucial for understanding the formation of the most toxic metabolites and their interaction with cholinesterases.

Here is a table summarizing the key metabolites discussed:

| Compound Name | PubChem CID |

| This compound | 74390 |

| Fenthion | 3346 |

| Fenthion Sulfoxide | - |

| Fenthion Sulfone | - |

| Fenoxon (Fenthion Oxon) | - |

| Fenoxon Sulfoxide | - |

| Fenoxon Sulfone | - |

| 3-methyl-4-(methylthio)-phenol (MMTP) | - |

Here is an interactive data table based on reported IC50 values for cholinesterase inhibition by fenthion and its metabolites, as found in the search results:

| Compound Name | Enzyme Inhibited | IC50 (µM) | Reference |

| Fenthion | Fly-head ChE | Weak Inhibitor | who.int |

| Fenoxon | Fly-head ChE | 0.13 | who.int |

| (R)-(+)-Fenoxon Sulfoxide | hrAChE | 6.9 | researchgate.net |

| (R)-(+)-Fenoxon Sulfoxide | eeAChE | 6.5 | researchgate.net |

| (S)-(-)-Fenoxon Sulfoxide | hrAChE | 230 | researchgate.net |

| (S)-(-)-Fenoxon Sulfoxide | eeAChE | 111 | researchgate.net |

| Fenthion Sulfoxide (R or S) | hrAChE | >1000 | nih.govresearchgate.net |

| Fenthion Sulfoxide (R or S) | eeAChE | No anti-AChE properties | researchgate.net |

Note: hrAChE = human recombinant acetylcholinesterase; eeAChE = electric eel acetylcholinesterase; ChE = cholinesterase. The term "Weak Inhibitor" for fenthion indicates that a specific IC50 value comparable to the activated metabolites was not provided, highlighting its need for metabolic activation. who.int

Comparative Toxicological Potency of this compound and its Biotransformation Products

The toxicological potency of this compound is significantly influenced by its metabolic fate. While this compound itself is an anticholinesterase agent, its biotransformation products, particularly the oxon analogs, are generally more potent inhibitors of cholinesterase.

Structure-Activity Relationships in Cholinesterase Inhibition by this compound Metabolites

The conversion of the P=S group in this compound to the P=O group in its oxon analog, this compound oxon (expected metabolite based on fenthion metabolism), is a critical step in the activation of its anticholinesterase activity. The P=O group is a much better phosphorylating agent for the active site serine residue of cholinesterase enzymes compared to the P=S group. This oxidative desulfuration significantly increases the electrophilicity of the phosphorus atom, enhancing its ability to inhibit the enzyme through phosphorylation.

Further modifications to the molecule, such as the oxidation of the thioether sulfur on the phenyl ring to a sulfoxide or sulfone, also influence the inhibitory potency. Studies on fenthion metabolites have shown that the oxon sulfoxide and oxon sulfone derivatives are particularly potent cholinesterase inhibitors lgcstandards.com. This suggests that the presence of the sulfoxide or sulfone group, in conjunction with the activated P=O moiety, contributes to enhanced binding or reactivity with the enzyme.

The structure-activity relationships highlight that the presence of the P=O group is essential for high inhibitory potency, and the oxidation state of the sulfur atom on the phenyl ring can further modulate this activity.

Differential Toxicity Assessment of this compound Derivatives across Biological Systems

The comparative toxicity of this compound and its metabolites can vary across different biological systems due to differences in metabolic capabilities and enzyme sensitivities. While specific detailed comparative toxicity data for this compound and its metabolites across a wide range of biological systems were not extensively found in the immediate search results, information on the related compound fenthion provides insights into the general patterns expected.

Studies on fenthion have shown that its oxygen analog (fenthion oxon) and the sulfoxide and sulfone derivatives of the oxon are significantly more acutely toxic than the parent compound inchem.org. For instance, acute toxicity studies in rats indicated that fenthion oxon, fenthion oxon sulfoxide, and fenthion oxon sulfone had lower LD50 values (indicating higher toxicity) compared to fenthion, fenthion sulfoxide, and fenthion sulfone inchem.org.

The differential toxicity can also be influenced by the rates of activation and detoxification pathways in different organisms or tissues. Some organisms may be more efficient at converting the parent compound to its highly toxic oxon metabolites, while others may be more effective at hydrolyzing or further metabolizing these active metabolites into less toxic products.

Interactive Table 1: Comparative Acute Toxicity and Cholinesterase Inhibition of Fenthion and Selected Metabolites (Based on data for fenthion)

| Compound | Oral LD50 (mg/kg bw) (Rat) inchem.org | Intraperitoneal LD50 (mg/kg bw) (Rat) inchem.org | IC50 (mol; 50% inhibition of human erythrocyte acetylcholinesterase) inchem.org |

| Fenthion | 220 inchem.org | 325 inchem.org | > 5.0 × 10-4 inchem.org |

| Fenthion sulfoxide | 125 inchem.org | 250 inchem.org | 4.5 × 10-5 inchem.org |

| Fenthion sulfone | 125 inchem.org | 250 inchem.org | 4.7 × 10-4 inchem.org |

| Fenthion oxon | 125 inchem.org | 26 inchem.org | 2.7 × 10-6 inchem.org |

| Fenthion oxon sulfoxide | 50 inchem.org | 22 inchem.org | 4.8 × 10-5 inchem.org |

| Fenthion oxon sulfone | 30 inchem.org | 9 inchem.org | 3.2 × 10-6 inchem.org |

Environmental Fate and Transport Dynamics of Fenthion Ethyl

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation refers to the breakdown of Fenthion-ethyl through non-biological means, such as light, water, and chemical reactions.

Photodegradation Kinetics and Pathways in Aquatic and Terrestrial Matrices

Photodegradation is a significant pathway for the transformation of this compound, particularly in environments exposed to sunlight. In the atmosphere, Fenthion (B1672539) (the related compound) reacts rapidly with photochemically produced hydroxyl radicals, resulting in a short half-life of about 5 hours. wikipedia.org In soil and water, photodegradation can be a predominant mechanism when sufficient sunlight is present. wikipedia.org Studies on Fenthion indicate that it degrades faster under sunlight conditions than in darkness. utoronto.ca For instance, the half-life of Fenthion in river water at pH 7.3 was reported as 42 days in darkness but only 2 days under sunlight. utoronto.ca Similarly, in seawater at pH 8.1, the half-life was 26 days in darkness and 5 days under sunlight. utoronto.ca

Photochemical degradation can occur via multiple mechanisms, including photo-oxidative and cleavage reactions. cabidigitallibrary.org Irradiation of Fenthion in the presence of a photosensitizer and UV-B radiation can lead to the formation of various products, including phosphate (B84403). cabidigitallibrary.org The photoproduction of 3-methyl-4-methylthiophenol (MMTP) can result from a hydrolysis reaction, forming dimethyl phosphorothioate (B77711). cabidigitallibrary.org The formation of fenthion sulfoxide (B87167) and 3-methyl-4-methylsulphoxylphenol (MMSP) can be diminished by the presence of singlet oxygen scavengers. cabidigitallibrary.org

In terrestrial matrices like soil, photodegradation also contributes to Fenthion dissipation, alongside other processes like anaerobic or non-photolytic degradation. wikipedia.org The rate of photolysis at the soil surface can be influenced by soil water content and the presence of organic carbon or clay content, which may increase photolytic degradation when irradiated by sunlight. researchgate.net

Hydrolytic Degradation Mechanisms in Aqueous Environments

Hydrolysis involves the reaction of this compound with water, leading to its breakdown. Fenthion (the related compound) is reported to be relatively stable under acidic conditions and moderately stable in alkaline conditions. utoronto.ca The stability decreases as pH increases. nih.gov Studies on Fenthion hydrolysis in buffered aqueous media at 25 °C showed half-lives of 59.0 days at pH 7 and 55.5 days at pH 9. nih.gov These half-lives are relatively shorter compared to those reported at 22 °C, which were 223 days at pH 4, 200 days at pH 7, and 151 days at pH 9. utoronto.ca Autocatalytic hydrolysis of Fenthion can occur if the water content is not adequately controlled. fao.org

At pH 9, the primary hydrolysis mechanisms of Fenthion and its oxidation metabolites involve the attack of hydroxide (B78521) ions and neutral water molecules on the phosphorus atom, forming corresponding phenol (B47542) derivatives. nih.gov Under neutral conditions, the primary mechanisms are assumed to be the attack of water molecules on the phosphorus atom to form phenol derivatives and on the carbon atom to yield dealkylation products. nih.gov

Advanced Oxidation Processes for this compound Remediation

Advanced Oxidation Processes (AOPs) are treatment technologies used for the remediation of organic pollutants in water, including organophosphorus pesticides. zu.ac.aeresearchgate.net AOPs are typically based on the generation of highly reactive radicals, particularly the hydroxyl radical (•OH), which can oxidize and degrade contaminants. zu.ac.aetudublin.ie Examples of AOPs include Fenton or Photo-Fenton systems, UV light peroxidation, and photocatalysis through TiO2. zu.ac.ae These processes have been applied for the remediation of groundwater, drinking water, and wastewater. zu.ac.ae While research on AOPs for this compound specifically is limited in the provided results, AOPs have been explored for the removal of other organophosphorus pesticides like Parathion-ethyl and Fenthion. researchgate.netscispace.com The effectiveness of AOPs can be influenced by factors such as pH and the presence of catalysts. zu.ac.aeresearchgate.net

Biotic Degradation Pathways and Microorganism Interactions

Biotic degradation involves the breakdown of this compound by living organisms, primarily microorganisms.

Microbial Biodegradation Mechanisms and Enzymatic Pathways for this compound

Microbial biodegradation is a key process in the environmental dissipation of this compound. Microorganisms, including bacteria, fungi, and actinomycetes, possess enzymatic capabilities to break down complex chemical bonds in organic compounds like pesticides. academicjournals.orgnih.gov Under favorable conditions, microbes can utilize pesticides as sources of carbon, sulfur, and electron donors. academicjournals.org

Studies on Fenthion biodegradation by Bacillus safensis isolated from pesticide-polluted soil showed that the bacterium was able to degrade Fenthion in mineral salt media. researchgate.net The biodegradation followed a biphasic model, with relatively short half-lives of 0.29 days in the first phase and 3.69 days in the second phase at an initial concentration of 400 mg/L. researchgate.net Only one metabolite, iso-fenthion, was detected in the culture. researchgate.net

Enzymes play a major role in the microbial degradation of chemical compounds. academicjournals.org For organophosphate pesticides, enzymes related to phosphotriesterase are particularly important, as they can hydrolyze the compound at the phosphorus atom, representing a crucial step in detoxification. academicjournals.org While specific enzymatic pathways for this compound are not detailed in the provided results, the general mechanisms for organophosphate degradation by bacterial enzymes involve hydrolysis and further transformation of the resulting products. academicjournals.orgresearchgate.net

Role of Soil Microflora in this compound Dissipation and Transformation

Soil microflora plays a significant role in the dissipation and transformation of this compound in terrestrial environments. Biodegradation is a primary route of degradation in soil. who.int The persistence of Fenthion in soil can range from four to six weeks. wikipedia.org The average field half-life of Fenthion in soil is reported to be around 34 days under most conditions. fao.org However, persistence can vary depending on soil type and conditions. fao.org

While Fenthion strongly adsorbs to soil particles, potentially reducing leaching, biodegradation in water-sediment systems might be lower than in soil systems. researchgate.netfao.org The presence of nonsterile sediment can lead to rapid disappearance of Fenthion, indicating the role of biodegradation. capes.gov.br The production of polar compounds from radiolabeled Fenthion was greater in the presence of sediment than sterilized sediment, further supporting the role of biodegradation. capes.gov.br Factors such as temperature and oxygen concentration can influence the rate of sediment biodegradation. capes.gov.br

Insecticides, including organophosphates, can have an impact on soil microbes, affecting processes like nitrogen transformation. mdpi.com The degree of toxicity to soil microflora can vary depending on the type and concentration of the insecticide. mdpi.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 74390 |

| Fenthion | 3346 |

Data Tables

Based on the search results, here is a summary of Fenthion half-lives in different environmental compartments under various conditions:

| Environmental Compartment | Condition | Half-life | Source |

| Atmosphere (vapor phase) | Reaction with •OH radicals | ~5 hours | wikipedia.org |

| Water (aquatic environment) | Normal conditions | 2.9 to 21.1 days | wikipedia.org |

| Water (river water, pH 7.3) | Darkness | 42 days | utoronto.ca |

| Water (river water, pH 7.3) | Sunlight | 2 days | utoronto.ca |

| Water (seawater, pH 8.1) | Darkness | 26 days | utoronto.ca |

| Water (seawater, pH 8.1) | Sunlight | 5 days | utoronto.ca |

| Water (estuarine waters) | - | 4.6 days | utoronto.ca |

| Water (buffered, pH 7, 25°C) | - | 59.0 days | nih.gov |

| Water (buffered, pH 9, 25°C) | - | 55.5 days | nih.gov |

| Soil | Field conditions | ~34 days (average) | fao.org |

| Soil | - | 4 to 6 weeks | wikipedia.org |

| Water-sediment systems | Nonsterile sediment | ≥ 3.8 days | capes.gov.br |

| Mineral salt media | Bacillus safensis (Phase 1) | 0.29 days | researchgate.net |

| Mineral salt media | Bacillus safensis (Phase 2) | 3.69 days | researchgate.net |

Due to the limited availability of specific, detailed research findings and data solely focused on the environmental fate, plant metabolism, and transport dynamics of this compound in the provided search results, it is not possible to generate a comprehensive article strictly adhering to the specified outline for this particular compound. The information retrieved primarily pertains to Fenthion, the methyl analog, and its metabolites.

While this compound is identified as a distinct chemical entity with its own PubChem CID uni.lusigmaaldrich.com, detailed studies on its specific behavior in plants and various environmental compartments, such as adsorption-desorption rates in soil, volatilization pathways, and bioaccumulation potential, were not found in the provided snippets. Information regarding the metabolism and persistence in plants and animals for Fenthion itself is noted as not adequately understood in some contexts, suggesting even less data may be available for this compound.

Therefore, a thorough, informative, and scientifically accurate article focusing solely on the environmental fate and transport dynamics of this compound, as requested by the detailed outline, cannot be constructed based on the provided search results.

Ecotoxicological Investigations of Fenthion Ethyl in Diverse Ecosystems

Aquatic Ecotoxicology of Fenthion-ethyl

This compound and its related compound fenthion (B1672539) have been found to be toxic to fishes and other aquatic invertebrates. wikipedia.org Organophosphorous insecticides, in general, tend to be slightly more toxic than carbamates to aquatic organisms. psu.edu

Acute and Chronic Toxicity to Teleost Fish Species

Technical-grade fenthion is considered moderately to highly toxic to freshwater fish. Studies have reported 96-hour LC50 values for freshwater fish ranging from 0.83 to 1.7 mg/L. inchem.org For saltwater fish, 2- to 4-day LC50 values have been observed between 0.45 and 2.5 mg/L. inchem.org The formulation Lebaycid has shown 96-hour LC50 values of 2.3-4.3 mg/L for freshwater fish. inchem.org

Chronic exposure studies have also been conducted. An 88-day Maximum Acceptable Toxicant Concentration (MATC) for technical-grade fenthion in freshwater fish was determined to be 13-27 µg/L. inchem.org

Several sublethal effects in fish have been noted following exposure to a range of fenthion concentrations, including disorientation, loss of equilibrium, discoloration, rapid respiration, bloated stomach, air gulping, quiescence, surfacing, and irregular swimming behavior. inchem.org

Table 1: Acute Toxicity of Fenthion (Technical Grade) to Freshwater Fish

| Species | Concentration (% ai) | Result (96-h LC50) | Toxicity Category | Reference |

| Rainbow trout | 96.9 | 0.83 mg/L | Highly toxic | epa.gov |

| Bluegill sunfish | 96.9 | 1.7 mg/L | Moderately toxic | epa.gov |

Impact on Aquatic Invertebrates and Unicellular Marine Microalgae

Fenthion is considered highly toxic to aquatic invertebrates. wikipedia.orgherts.ac.uk Studies have reported LC50 values ranging from 0.1 to 10 mg/L for fish and invertebrates. ontosight.ai

Research has also investigated the effects of fenthion on unicellular marine microalgae. Toxic effects of fenthion on the growth and chlorophyll (B73375) pigments production of the marine unicellular microalgae Tetraselmis suecica have been studied. aegean.grdntb.gov.ua

Table 2: Toxicity of Fenthion (Technical Grade) to Green Algae

| Species | Conditions | Water Type | pH | Hardness (mg CaCO3/L) | Temperature (°C) | Length of Experiment (days) | Result (EC50) | Reference |

| Scenedesmus subspicatus | Static | Artificial | 7.8-10.3 | 24 | 22-23 | 4 | 550 µg/L | inchem.org |

| Scenedesmus subspicatus | Static | Artificial | 7.8-10.3 | 24 | 22-23 | 4 | 1800 µg/L | inchem.org |

Immunological and Histopathological Responses in Aquatic Organisms

Fenthion has been shown to cause adverse effects on immunological and histopathological parameters in exposed fish. ekb.eg Studies on common carp (B13450389) (Cyprinus carpio) exposed to fenthion at concentrations of 0.83 ppm and 2.1 ppm for 96 hours revealed histopathological alterations in lymphoid and non-lymphoid organs, including hemosiderosis and atrophy in the spleen and pronephros. ekb.eg In gills, observed changes included hemorrhage, progressive degeneration, and lamellar fusion. ekb.egajol.info Fenthion exposure also suppressed plasma IgM levels in common carp. ekb.eg

In African catfish (Clarias gariepinus) exposed to fenthion, histopathological changes in gill tissue included oedema, lifting of lamellar epithelia, destruction of gill architecture, and lamellar fusion. ajol.inforesearchgate.net

Influence of Environmental Factors on Aquatic Toxicity (e.g., Salinity, Temperature)

Environmental factors such as temperature and salinity can influence the toxicity of fenthion to aquatic organisms. norman-network.com Hypersaline conditions have been shown to increase the toxicity of fenthion in certain fish species, such as rainbow trout (Oncorhynchus mykiss) and striped bass (Morone saxatilis), but not in tilapia. nih.gov

Acclimation to hypersaline environments can enhance the toxicity of thioether organophosphate pesticides like fenthion in euryhaline fish. nih.govnih.gov This enhanced toxicity may be related to the biotransformation of fenthion to more potent anticholinesterase metabolites, such as fenoxon and fenoxon sulfoxide (B87167), which can be increased in liver microsomes under hypersaline conditions. nih.govnih.gov

Avian Ecotoxicology of this compound

Fenthion is highly toxic to birds. herts.ac.ukbeyondpesticides.org Despite a relatively short half-life in the environment, fenthion toxicity is highly significant to birds. wikipedia.org Acute symptoms of fenthion poisoning in birds can include tearing of the eyes, foamy salivation, lack of movement, tremors, congestion of the windpipe, lack of coordination in walking, and abnormal or difficult breathing. wikipedia.org

Deliberate misuse of this compound has been reported to cause poisoning events in native birds. absa.asn.auwildlifehealthaustralia.com.au

Species-Specific Sensitivity and Susceptibility in Avian Populations

There are substantial species differences in the observed acute dermal toxicity values for fenthion, with avians being particularly sensitive. apvma.gov.au Many birds may be highly sensitive to this compound. publish.csiro.au

Studies have assessed the varying sensitivities of different avian species to this compound. bioone.org For example, pigeons and doves appear to be highly sensitive to fenthion and could be adversely affected by baiting with this compound. publish.csiro.au Some species of overseas waterfowl appear more tolerant to fenthion than certain Australian species are to this compound. publish.csiro.au Six of the seven species of gamebirds tested appeared more tolerant to fenthion than most other birds. publish.csiro.au While there is limited data on the sensitivity of parrots and cockatoos to fenthion, the galah (Eolophus roseicapilla) has shown high sensitivity to this compound. publish.csiro.au

Secondary poisoning, where carnivorous or insectivorous birds consume contaminated prey or carcasses, has been frequently reported among raptorial birds. beyondpesticides.orgwildlifehealthaustralia.com.au This suggests that bird-eating raptors could be killed by consuming contaminated prey. inchem.org

Table 3: Avian Species Involved in Confirmed or Suspected Fenthion Poisoning Events (Examples)

| Common Name | Scientific Name | Reference |

| Raven | Corvus sp. | bioone.org |

| Crow | Corvus sp. | bioone.org |

| Australian Magpie | Gymnorhina tibicen | bioone.org |

| Magpie-lark | Grallina cyanoleuca | bioone.org |

| Pied Currawong | Strepera graculina | bioone.org |

| Sulphur-crested Cockatoo | Cacatua galerita | bioone.org |

| Galah | Eolophus roseicapilla | publish.csiro.aubioone.org |

| Sacred Ibis | Threskiornis molucca | bioone.org |

| Spur-winged Plover | Vanellus miles | bioone.org |

| Wood Duck | Chenonetta jubata | bioone.org |

| Wedge-tailed Eagle | Aquila audax | absa.asn.au |

| Brown Falcon | Falco berigora | absa.asn.au |

Acute and Sub-lethal Behavioral and Physiological Effects in Birds

Fenthion and related organophosphates, including fenthion ethyl, are known for their high toxicity to avian species. Acute exposure can lead to severe clinical signs such as excessive salivation, ataxia (lack of coordination), dyspnoea (difficulty breathing), tremors, convulsions, paralysis, regurgitation, and diarrhoea. wildlifehealthaustralia.com.au High doses can result in rapid mortality, often within hours, and poisoned birds may be found dead without exhibiting overt signs of toxicity. wildlifehealthaustralia.com.au

Experimental studies on birds exposed to fenthion have documented various sublethal effects. These include wing drop, continued ataxia, salivation, reduced body weight, tremors, convulsions, diarrhoea, and laboured breathing. inchem.org Post-mortem examinations of poisoned birds have revealed findings such as fluid-filled crops and intestines, mottled spleens, and the presence of oily fluid in the crop or gastrointestinal tract, indicative of incomplete absorption of the compound. inchem.org

A key physiological effect of fenthion exposure in birds is the significant inhibition of cholinesterase activity, particularly in the brain. inchem.orgunl.edu For instance, common grackles (Quiscalus quiscula) fed fenthion exhibited a substantial 80% depression in brain cholinesterase activity. inchem.org

Sub-lethal or low-concentration exposures to organophosphates can also induce behavioral changes and chronic effects, impacting reproductive success and chick survival. wildlifehealthaustralia.com.au Studies have shown that birds like starlings exposed to OP insecticides may neglect their nestlings, contributing to early chick mortality and reproductive failure. researchgate.net

Acute toxicity studies provide quantitative data on the sensitivity of different bird species. For example, acute oral LD₅₀ values for fenthion in Bobwhite quail and Mallard ducks are reported as 7.2 mg active substance/kg body weight. pic.int Dietary toxicity studies (LC₅₀) indicate values ranging from 60 to 1259 mg/kg feed. inchem.orgpic.intepa.gov Subacute dietary toxicity assessments classify fenthion as slightly to highly toxic to avian species. epa.gov

| Species | Endpoint | Value (mg/kg) | Reference |

| Bobwhite quail | Acute Oral LD₅₀ | 7.2 (a.s./kg bw) | pic.int |

| Mallard duck | Acute Oral LD₅₀ | 7.2 (a.s./kg feed) | pic.int |

| Birds (general) | Dietary LC₅₀ | 60-1259 (mg/kg feed) | inchem.orgpic.intepa.gov |

Dynamics of Secondary Poisoning in Avian Predators and Scavengers

Secondary poisoning is a significant concern for avian predators and scavengers in environments where this compound or fenthion has been applied. This occurs when these birds consume prey or scavenge carcasses that have been contaminated with the pesticide. wildlifehealthaustralia.com.auunl.edu Fenthion has been specifically implicated in secondary poisoning events involving raptorial birds. internationalornithology.orgbeyondpesticides.org

Experimental studies have clearly demonstrated the risk of secondary poisoning. Research involving the use of fenthion in bird perches showed that a single contaminated sparrow could be lethal to American Kestrels (Falco sparverius). internationalornithology.org Furthermore, sparrows exposed to fenthion were found to be significantly more likely to be captured by kestrels compared to unexposed birds, increasing the potential for predator exposure. internationalornithology.org Reports have linked fenthion poisoning cases in raptors, including Peregrine Falcons, to the use of fenthion in bird perches. internationalornithology.org Secondary poisoning of starling predators has also been observed following the application of fenthion to starling perches. inchem.org

Scavenging of contaminated carcasses is another pathway for secondary poisoning. Studies indicate that high rates of scavenging by mammals such as jackals (Canis mesomelas), bat-eared foxes (Otocyon megalotis), and baboons (Papio cyanocephalus) can occur, potentially leading to an underestimation of the actual risks posed to non-target birds that may also scavenge. inchem.org Debilitated birds that have been exposed to fenthion may become easier prey, further increasing the risk of secondary exposure for predators. service.gov.uknsw.gov.au To mitigate this risk, the removal of dead birds, such as Quelea quelea sprayed with fenthion, from treated sites has been recommended. service.gov.uk

Residues are transferred to predators or scavengers primarily through the ingestion of gut contents or surface residues during the handling and consumption of contaminated prey. internationalornithology.org

Terrestrial and Non-target Organism Ecotoxicology

Beyond avian species, this compound and fenthion can impact a range of terrestrial non-target organisms, including beneficial arthropods and soil macrofauna, leading to broader ecological community impacts.

Effects on Beneficial Arthropods (e.g., Apis mellifera)

Fenthion is recognized as highly toxic to beneficial arthropods, particularly honey bees (Apis mellifera). pic.intherts.ac.ukherts.ac.ukwikipedia.org Acute contact toxicity studies on honey bees have reported LD₅₀ values ranging from 0.16 to less than 2 µg per bee. inchem.orgpic.int While specific oral toxicity data for honey bees was not available in some assessments, it was anticipated to be toxic based on its properties. inchem.org

Fenthion's toxicity extends to other beneficial insects that act as predators of pests, including wasps, mites, hoverflies, and green lacewings. inchem.org Laboratory tests have indicated high toxicity to these groups. inchem.org The use of fenthion is considered detrimental to beneficial insects in general. ausveg.com.au Although certain use patterns might not be expected to result in significant honey bee exposure, studies supporting historical uses demonstrated high acute contact toxicity. epa.gov Monitoring of pesticide residues in beeswax has identified fenthion-sulfoxide, a metabolite, as one of the detected compounds, highlighting potential exposure pathways for bees. researchgate.net

| Species | Endpoint | Value (µ g/bee ) | Reference |

| Apis mellifera | Acute Contact LD₅₀ | 0.16 - < 2 | inchem.orgpic.int |

Impact on Soil Macrofauna (e.g., Annelids)

Soil macrofauna, such as earthworms (Annelids), can also be affected by fenthion. Fenthion is described as having a high to moderate toxicity to earthworms. herts.ac.ukherts.ac.uk Studies on specific formulations like Lebaycid have shown it to be slightly toxic to earthworms, with a 14-day No Observed Effect Concentration (NOEC) of 100 mg/kg of dry soil. inchem.org Acute toxicity testing on the earthworm species Eisenia foetida reported an LC₅₀ of 750 mg/kg dry weight after 14 days, or 375 mg active substance/kg dry weight soil. pic.int The impact of insecticides on soil communities can be varied, affecting different groups within the soil ecosystem. researchgate.net

| Species | Endpoint | Value (mg/kg dry soil) | Duration | Reference |

| Eisenia foetida | LC₅₀ | 750 | 14 days | pic.int |

| Eisenia foetida | Acute Toxicity | 375 (a.s./kg dw) | - | pic.int |

| Earthworms | 14-day NOEC | 100 | 14 days | inchem.org |

Broader Ecological Community Impacts and Ecosystem Function Perturbations

The ecotoxicological effects of this compound and fenthion extend to broader ecological communities and can potentially perturb ecosystem functions. Fenthion has been noted for its significant acute toxic effects on wildlife in general, in addition to bees. wildlifehealthaustralia.com.au Concerns have been raised regarding the direct impacts of fenthion use on non-target species and the resulting environmental contamination.

Field experiments evaluating the effects on terrestrial invertebrates have shown variable adverse outcomes, influenced by factors such as the extent of exposure and the inherent sensitivity of different species. inchem.org For example, in one field study, multiple sprayings of a fenthion formulation resulted in high mortality rates (up to 96%) in populations of two ladybird species, although some recovery was observed between applications. inchem.org Conversely, another field experiment did not find substantial effects on pest-predatory spiders and hemipterous species. inchem.org

The risk to birds from fenthion application in certain environments, such as orchards, has been identified as high. pic.int Fenthion is considered very highly toxic to birds and highly toxic to estuarine/marine invertebrates and other non-target organisms. beyondpesticides.orgepa.gov Its use as a mosquito adulticide has been linked to bird kill incidents. beyondpesticides.orgepa.gov

The loss of even a single species within an ecosystem can have critical repercussions for community structure and ecosystem function, particularly if that species plays a crucial ecological role. core.ac.uk Insecticides, including organophosphates, can affect organisms across various trophic levels. researchgate.net Studies assessing the ecological risks of acetylcholinesterase-inhibiting insecticides have found that structural endpoints, such as the abundance of species, are often more sensitive indicators of impact than functional endpoints. researchgate.net

Indirect effects on ecological communities can also occur. A reduction in the availability of insect larvae following fenthion application, for instance, suggests a potential indirect impact on the food supply for insectivorous birds and other organisms. wm.edu Pesticide residues in the environment can represent a significant source of contamination for air, water, and soil, contributing to widespread ecological exposure. nih.gov Fenthion itself has demonstrated a moderate potential for bioconcentration in freshwater fish. inchem.org

Human Health Risk Assessment Methodologies for Fenthion Ethyl Exposure

Neurotoxicological Assessment and Cholinesterase Biomarker Applications

Neurotoxicity is a primary concern for organophosphate compounds like Fenthion-ethyl due to their mechanism of action involving the inhibition of cholinesterase enzymes. Assessment methodologies in this area focus on evaluating enzyme activity and investigating the potential for delayed neurological effects.

Evaluation of Cholinesterase Activity in Human Cohorts

The evaluation of cholinesterase activity in human cohorts is a key biomarker application in assessing exposure to organophosphates. Studies involving individuals exposed to fenthion (B1672539) (the parent compound, closely related to this compound) have demonstrated significant inhibition of serum cholinesterase. inchem.org While serum cholinesterase inhibition can indicate exposure, erythrocyte acetylcholinesterase inhibition is considered a more relevant indicator of potential neurotoxic effects. In some studies of workers exposed to fenthion, plasma and red cell cholinesterase activities were reported, with some showing inhibition. apvma.gov.au A study in male volunteers exposed to fenthion identified a No Observed Adverse Effect Level (NOAEL) based on the absence of erythrocyte acetylcholinesterase inhibition. inchem.org

Research on Delayed Neurotoxicity Potential of this compound and Related Compounds

Research into the delayed neurotoxicity potential of this compound and related compounds, particularly fenthion, has been conducted. Evaluations in 1998 and 2002 suggested that fenthion is unlikely to pose a risk of delayed neurotoxicity in humans. pic.int Studies in hens, a species sensitive to organophosphate-induced delayed polyneuropathy (OPIDN), indicated that fenthion did not cause delayed neuropathy even at high doses. inchem.org Furthermore, studies in workers chronically exposed to fenthion did not reveal clinical signs indicative of irreversible neurological deficits. inchem.org However, some research in developing organisms suggests potential effects; a study in chicks exposed in ovo to fenthion showed persistent gait abnormalities, although this effect was not linked to neurotoxic esterase (NTE) inhibition, the typical mechanism for OPIDN in adult hens. nih.gov The U.S. Environmental Protection Agency (EPA) recommended a developmental neurotoxicity study for fenthion based on observations of reduced brain acetylcholinesterase in rat fetuses and neurotoxic effects in adult animals. epa.gov

Genotoxicity and Carcinogenicity Research on this compound

Assessment of the genotoxic and carcinogenic potential of this compound is crucial for long-term risk evaluation. These studies employ both in vitro and in vivo methodologies to investigate potential DNA damage and tumor formation.

Long-term Carcinogenicity Bioassays and Mechanistic Insights

Long-term carcinogenicity bioassays are conducted to evaluate the potential of a substance to cause cancer over an animal's lifetime. Based on available evidence from studies in rats, mice, and dogs, the EPA classified fenthion as "Group E," indicating it is not likely to be carcinogenic to humans via relevant routes of exposure. epa.gov These long-term studies primarily identified cholinesterase activity inhibition, reduced food intake, and decreased body weight gain as the main effects observed at higher doses. pic.int A slight reduction in life expectancy was noted in rats only at high dose levels. pic.int Mechanistic insights from these studies largely point to the cholinergic effects as the most sensitive endpoint, rather than mechanisms directly related to tumor induction.

Reproductive and Developmental Toxicology of this compound

Effects on Mammalian Fertility and Offspring Viability

Specific detailed research findings on the effects of this compound solely on mammalian fertility and offspring viability were not extensively available within the provided search results. However, toxicological studies on organophosphorus pesticides in general often include assessments of reproductive and developmental toxicity in mammalian models to determine potential risks to fertility and offspring survival. These studies typically involve administering the substance to test animals at different doses and observing effects on reproductive organs, mating success, pregnancy outcomes, and the health and survival of offspring. The absence of specific this compound data in the search results highlights a potential gap in readily available public literature concerning this specific endpoint for the ethyl analog.

Prenatal and Postnatal Developmental Impacts

Similarly, detailed studies specifically investigating the prenatal and postnatal developmental impacts of this compound were not prominently featured in the search results. Assessments of developmental toxicity for pesticides generally involve exposing pregnant or lactating mammals to the substance and evaluating effects on fetal development, birth outcomes, and the growth, development, and function of offspring through postnatal periods. Such studies aim to identify potential teratogenic effects, developmental delays, or functional deficits. While the search results mention studies related to the postnatal development of certain biological systems in the context of other chemicals epa.gov, specific data on this compound's impact on mammalian prenatal and postnatal development were not readily found.

Methodologies for Occupational and Dietary Exposure Assessment

Biomonitoring in Agricultural and Public Health Workers

Biomonitoring plays a significant role in assessing occupational exposure to pesticides. This involves measuring the pesticide or its metabolites in biological samples from exposed individuals, such as blood or urine. One search result mentions a blood cholinesterase survey conducted among agricultural workers exposed to various organophosphate pesticides, including this compound, to assess exposure levels epa.gov. This indicates that biomonitoring of cholinesterase levels has been a methodology used in the past to evaluate occupational exposure to this compound and other organophosphates, given their mechanism of action as cholinesterase inhibitors epa.govherts.ac.uk.

Data from such biomonitoring studies can provide insights into the extent of worker exposure under real-world conditions and the effectiveness of protective measures.

| Study Location (Example) | Analyte Measured | Population Group | Key Finding (Example) | Citation |

| Agricultural Fields | Blood Cholinesterase | Agricultural Workers (Cotton Fields) | Some workers showed lowered cholinesterase levels. | epa.gov |

| This compound/Metabolites? | Agricultural/Public Health Workers | (Specific data not detailed in search results) |

Food Residue Analysis and Dietary Intake Modeling for Risk Characterization

Assessing dietary exposure involves analyzing pesticide residues in food commodities and estimating the amount consumed by the population. Methodologies for food residue analysis typically involve using analytical techniques such as gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), to detect and quantify pesticide residues in food samples researchgate.netresearchgate.net.

Several search results mention the analysis of pesticide residues, including this compound, in various matrices like water and honey, highlighting the analytical methods used for their detection water360.com.ausci-hub.se. One result specifically discusses the analysis of fenthion and its metabolites in oranges using advanced mass spectrometry techniques for confirmation researchgate.net. While this study focuses on fenthion metabolites, it demonstrates the application of analytical methodologies relevant to residue analysis for related compounds. Another source mentions the analysis of pesticide residues in juice and beverages, outlining techniques like GC-MS and LC-MS researchgate.net.

Dietary intake modeling uses data on food consumption patterns and pesticide residue levels to estimate the potential dietary exposure of different population groups. This estimated intake is then compared to toxicological reference values, such as the Acceptable Daily Intake (ADI), to characterize the risk researchgate.net.

While the search results confirm that analytical methods exist for detecting this compound and related compounds in food and environmental samples researchgate.netresearchgate.netwater360.com.ausci-hub.se, detailed data tables on this compound residue levels in specific foods and comprehensive dietary intake modeling studies were not provided within the snippets.

| Matrix (Example) | Analytical Technique (Example) | Target Analytes (Example) | Detection Limit (Example) | Citation |

| Recycled Water | GC-MS | This compound | 0.1 µg/L | water360.com.au |

| Honey | LC-MS/GC-MS | This compound/related compounds | (Specific limits for this compound not stated) | sci-hub.se |

| Oranges | IT-MS, QqTOF-MS | Fenthion metabolites | (Focus on confirmation, not quantification) | researchgate.net |

| Juice/Beverages | GC-MS, LC-MS | Pesticide residues | (Range provided for various pesticides) | researchgate.net |

Advanced Analytical Chemistry for Fenthion Ethyl and Its Metabolites

Chromatographic and Spectrometric Detection Techniques

The analysis of fenthion-ethyl and its metabolites relies heavily on hyphenated chromatographic and spectrometric techniques, which provide the necessary separation power and specific detection capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of fenthion (B1672539) and some of its less polar metabolites due to their volatility. GC-MS offers high sensitivity and selectivity, particularly when operated in selected ion monitoring (SIM) mode. Early methods for fenthion and its metabolites utilized GC with a phosphorus-sensitive flame-photometric detector, achieving low limits of detection fao.org. However, the analysis of fenthion sulfoxides by GC can be challenging as they can be easily oxidized to sulfones in the injection port mdpi.com.

GC-MS methods have been developed for the determination of fenthion in various matrices, including postmortem samples and water nih.govpsu.eduoup.com. For instance, a method for fenthion analysis in postmortem matrices employed GC-MS in SCAN mode following solid-phase extraction nih.govpsu.edu. Another study utilized SPME-GC-MS for the simultaneous determination of several organophosphorus pesticides, including fenthion, in water samples, reporting detection limits between 0.7 and 50 ng/L in SIM mode oup.comnih.gov. GC-MS/MS has also been applied for multi-pesticide analysis, including fenthion, in complex matrices like olive oil, often coupled with QuEChERS sample preparation phenomenex.comscholars.direct.

High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) is a valuable technique for the analysis of fenthion and its more polar metabolites that may not be suitable for GC analysis. HPLC-DAD allows for the separation of compounds in the liquid phase, and the DAD provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

HPLC-DAD methods have been developed for the determination of fenthion in matrices such as plasma and water oher.com.cnnih.gov. One method for fenthion and its five metabolites in plasma utilized UPLC (Ultra-Performance Liquid Chromatography) with DAD, achieving limits of detection between 0.1 and 0.2 mg/L oher.com.cn. Another study developed a simple and rapid HPLC-DAD method for the simultaneous detection of fenthion and profenofos (B124560) in water, with a limit of detection of 0.0328 mg/L for fenthion nih.gov. The monitoring wavelength is a critical parameter in HPLC-DAD, with optimal sensitivity for fenthion reported at 250 nm psu.edu.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful and widely adopted technique for the simultaneous analysis of fenthion and its diverse metabolites in complex matrices due to its high sensitivity, selectivity, and speed. UHPLC provides enhanced chromatographic resolution and faster analysis times compared to conventional HPLC. MS/MS detection, typically in multiple reaction monitoring (MRM) mode, offers excellent specificity by monitoring specific precursor-product ion transitions for each analyte.

UHPLC-MS/MS methods have been developed for the simultaneous determination of fenthion and its five major metabolites (fenthion oxon, fenthion oxon sulfoxide (B87167), fenthion oxon sulfone, fenthion sulfoxide, and fenthion sulfone) in various produce matrices like brown rice, chili pepper, orange, potato, and soybean mdpi.comnih.gov. These methods often utilize positive electrospray ionization (ESI+) and achieve low limits of quantification, such as 0.01 mg/kg mdpi.comnih.gov. UHPLC-MS/MS has also been applied to the analysis of fenthion and its metabolites in oranges and agricultural soil, demonstrating good accuracy and precision researchgate.netmdpi.com. Matrix effects, which can suppress or enhance ionization efficiency, are commonly observed in UHPLC-MS/MS analysis of complex samples, necessitating the use of matrix-matched calibration standards for accurate quantification mdpi.comnih.govresearchgate.net.

Sample Preparation and Extraction Methodologies for Diverse Biological and Environmental Matrices

Effective sample preparation and extraction are critical steps in the analysis of this compound and its metabolites, as they involve isolating the target analytes from complex biological and environmental matrices and concentrating them to levels detectable by analytical instruments.

Solid-Phase Extraction (SPE) Techniques and Optimization

Solid-Phase Extraction (SPE) is a versatile sample preparation technique widely used for the cleanup and preconcentration of fenthion and its metabolites from various matrices. SPE involves the partitioning of analytes between a liquid sample and a solid sorbent material. Different sorbent chemistries are available, allowing for selective retention of target compounds while matrix interferences are washed away.

SPE has been successfully applied to the analysis of fenthion in water using alkyl-modified silica (B1680970) gel fao.org. C18 SPE cartridges have been used for the extraction of fenthion from postmortem samples like blood, demonstrating good recoveries psu.edu. Polymeric sorbents like Oasis HLB have also been employed for the extraction of fenthion and other pesticides from water samples prior to UHPLC-MS/MS analysis scielo.br. Optimization of SPE parameters, such as the choice of sorbent, conditioning and elution solvents, and sample loading volume, is crucial to achieve satisfactory recoveries and matrix cleanup psu.eduuoi.gr. For instance, in the analysis of fenthion and its metabolites in olive oil using matrix solid-phase dispersion (MSPD), Florisil was found to be an effective sorbent for retaining interfering compounds tandfonline.com. Headspace solid-phase microextraction (HS-SPME), a solvent-free SPE technique, has also been explored for the analysis of fenthion and its metabolites in olive oil nih.gov.

Liquid-Liquid Extraction Efficiencies and Selectivity

Liquid-Liquid Extraction (LLE) is another common technique used for extracting fenthion and its metabolites from various matrices based on their differential solubility in immiscible solvents. LLE involves partitioning analytes between two liquid phases, typically an aqueous phase and an organic solvent.

Various solvent mixtures have been employed for LLE of fenthion and its metabolites, including chloroform/methanol for extraction from biological samples fao.org, ethyl acetate (B1210297) for extraction from water fao.org, and ethyl acetate/acetonitrile for extraction from plasma oher.com.cnoher.com.cn. However, LLE procedures can sometimes result in low and irreproducible recoveries, particularly from complex matrices like blood, and can lead to the formation of emulsions, making the separation of phases difficult psu.edu. For example, early evaluations of LLE for fenthion in blood using mixtures of n-hexane and ethyl acetate at different pH values yielded unsatisfactory results psu.edu. Despite these challenges, LLE remains a viable option for certain matrices and analytes, and its efficiency and selectivity are highly dependent on the choice of solvents and extraction conditions.

Characterization and Mitigation of Matrix Effects in Quantitative Analysis

Matrix effects are a significant challenge in the quantitative analysis of pesticides, including this compound and its metabolites, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography (GC). researchgate.netnih.gov These effects arise from co-eluting components in the sample matrix that can either suppress or enhance the ionization efficiency of the target analytes, leading to inaccurate quantification. researchgate.netnih.gov Matrix effects are known to occur frequently in both GC and LC methods and should be assessed during the initial method validation stage. eurl-pesticides.eutestqual.com

Studies have shown that signal suppression is commonly observed for Fenthion and its metabolites in various matrices. mdpi.com For instance, significant suppression, exceeding -50%, has been reported for Fenthion across different matrices when analyzed by ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). mdpi.com Similarly, matrix-matched standards in orange extracts analyzed by LC-QqTOF-MS showed suppression of the mass signal, particularly for fenthion oxon sulfoxide and sulfone. researchgate.net

To mitigate matrix effects and ensure accurate quantitative results, several approaches are employed:

Matrix-Matched Calibration: This is a widely used technique where calibration standards are prepared in extracts of blank matrix that is similar to the sample matrix. eurl-pesticides.eutestqual.commdpi.com This compensates for the matrix effects by ensuring that both standards and samples experience similar ionization conditions. eurl-pesticides.eumdpi.com However, obtaining suitable blank matrices can be challenging, and this approach may be less effective in LC compared to GC. eurl-pesticides.eu

Analyte Protectants: In GC analysis, analyte protectants can be added to both sample extracts and calibration standard solutions to equalize the response of pesticides in solvent calibrants and sample extracts. eurl-pesticides.eutestqual.com

Standard Addition: This technique involves adding known amounts of the analyte to the sample itself. eurl-pesticides.eueuropa.eu It is designed to compensate for both matrix effects and losses during sample preparation. eurl-pesticides.eueuropa.eu Standard addition is particularly recommended for confirmatory quantitative analyses, especially when matrix-matched calibration is not practicable or when confirming MRL exceedances. eurl-pesticides.eueuropa.eu

Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing matrix effects. researchgate.neteuropa.eu While dilution can be a convenient technique, it may also worsen the limit of quantification. researchgate.net

Clean-up Techniques: Sample clean-up procedures, which separate the analytes from interfering matrix components based on physicochemical properties, can help reduce matrix interferences. eurl-pesticides.eutestqual.comeuropa.eu However, clean-up steps in multi-residue methods can potentially lead to losses of some pesticides. eurl-pesticides.eutestqual.comeuropa.eu

The choice of mitigation strategy often depends on the specific analytical technique, the matrix type, and the target analytes. Despite the implementation of these strategies, complete elimination of matrix effects can be difficult in multi-residue analysis. mdpi.com

Novel Sensor and Biosensor Development for this compound Monitoring

Traditional analytical methods for pesticide detection, such as chromatography and mass spectrometry, while highly effective, can be expensive, complex, and require specialized equipment and skilled personnel. mdpi.comjecst.org This has driven the development of novel sensors and biosensors that offer advantages such as high sensitivity, low cost, portability, and the potential for rapid, on-site analysis. mdpi.comnih.govnih.govnih.gov

Biosensors, in particular, utilize biological recognition elements coupled with a transducer to detect target analytes. nih.govmdpi.comtorvergata.it For pesticides like this compound, which are known to inhibit enzymes, enzyme-based biosensors are a prominent area of research. mdpi.commdpi.commdpi.combenthamopen.com

Molecularly Imprinted Polymers (MIPs) for Selective this compound Detection

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to possess specific recognition sites for a target molecule, mimicking the lock-and-key mechanism of biological receptors. nih.govgoogle.commdpi.com MIPs are created by polymerizing functional monomers around a template molecule (the analyte of interest) in the presence of crosslinkers and a porogen. nih.govmdpi.com After polymerization, the template molecule is removed, leaving behind cavities that are complementary in shape, size, and functionality to the target analyte. google.commdpi.com

MIPs offer several advantages for pesticide detection, including robustness, versatility, low-cost synthesis, and high thermo-chemical stability. jecst.orgmdpi.comnih.gov They can be integrated into various sensing platforms, such as electrochemical sensors. jecst.orgnih.govmdpi.com

Research has explored the development of MIPs for Fenthion detection. An electrochemical sensor based on a molecularly imprinted polymer has been developed for Fenthion detection in olive oil samples. mdpi.comresearchgate.net This sensor was fabricated by immobilizing 2-aminothiophenol (B119425) mixed with gold nanoparticles onto a screen-printed gold electrode, followed by the binding of the Fenthion template and a subsequent coating layer. mdpi.comresearchgate.net Electrochemical techniques like cyclic voltammetry, differential pulse voltammetry, and electrochemical impedance spectroscopy were used for characterization and detection. mdpi.com This MIP-based sensor demonstrated a low detection limit of 0.05 mg/Kg over a range of 0.01–17.3 µg/mL for Fenthion detection. mdpi.comresearchgate.net

Another study investigated the development of MIPs for selective extraction of Fenthion using beta-cyclodextrin (B164692) as a functional monomer and a room-temperature ionic liquid as a cosolvent. nih.gov These MIPs showed good adsorption efficiency and a short adsorption equilibrium time for Fenthion. nih.gov

MIPs have also been evaluated for their selectivity towards Fenthion compared to other pesticides. In one study, the selectivity of a MIP sensor developed for malathion (B1675926) was examined against Fenthion and dimethoate, showing distinct current responses. jecst.org

Enzyme-Based Biosensors for Cholinesterase-Inhibiting Pesticides

Enzyme-based biosensors are widely used for the detection of organophosphorus and carbamate (B1207046) pesticides, including this compound, due to their ability to inhibit the activity of enzymes, particularly cholinesterases (ChEs). mdpi.comtorvergata.itmdpi.combenthamopen.comresearchgate.net The principle of detection is based on measuring the decrease in enzyme activity upon exposure to the pesticide. torvergata.itbenthamopen.comresearchgate.net

Acetylcholinesterase (AChE) is the most commonly used enzyme in these biosensors for detecting organophosphorus compounds like this compound. mdpi.comnih.govmdpi.combenthamopen.com Fenthion can irreversibly inhibit the activity of AChE. mdpi.com The degree of enzyme inhibition is correlated to the concentration of the pesticide, allowing for its quantification. torvergata.it

Various types of enzyme-based biosensors have been developed for detecting cholinesterase-inhibiting pesticides, employing different transducers such as electrochemical, optical, and calorimetric. nih.govnih.govmdpi.combenthamopen.com Electrochemical biosensors are particularly popular due to their high sensitivity, ease of miniaturization, and low detection limits. nih.gov

Recent advancements in enzyme-based biosensors for pesticide detection focus on enhancing sensitivity and selectivity through the use of nanomaterials and novel enzyme immobilization strategies. nih.govnih.govmdpi.com For example, a portable biosensor based on a hydrogel incorporating AChE and MnO2 nanozymes has been developed for the detection of Fenthion. mdpi.com This biosensor utilizes the inhibition of AChE by Fenthion, which affects the catalytic activity of MnO2 on a chromogenic substrate, resulting in a detectable color change. mdpi.com This approach allows for equipment-free and highly sensitive in-field detection of Fenthion. mdpi.com Another study used nanohybrids composed of TiO2, chitosan, gold nanorods, and mesoporous silicon dioxide to construct an AChE-based biosensor for Fenthion detection in juice samples, achieving a low detection limit. nih.gov

While enzyme-based biosensors offer rapid and cost-effective detection, challenges remain, including enzyme stability, sensitivity, and selectivity, which can be influenced by the matrix and the nature of the materials used in the sensor. nih.govmdpi.commdpi.com Research continues to address these limitations through innovative sensor designs and materials.

Table: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 21205 |

| Fenthion | 3136 |

| Fenthion oxon | 20660 |

| Fenthion oxon sulfone | 158013 |

| Fenthion oxon sulfoxide | 158012 |

| Fenthion sulfone | 158011 |

| Fenthion sulfoxide | 158010 |

Bioremediation and Advanced Detoxification Strategies for Fenthion Ethyl Contamination

Microbial Bioremediation Techniques for Fenthion-ethyl

Microbial bioremediation leverages the metabolic capabilities of microorganisms to transform or mineralize contaminants. mdpi.com This approach is considered cost-effective and environmentally sound for addressing pesticide contamination in agricultural soils and other environments. mdpi.comresearchgate.net

Isolation and Characterization of this compound Degrading Microorganisms

The isolation and characterization of microorganisms capable of degrading this compound are fundamental steps in developing microbial bioremediation strategies. Studies have focused on isolating bacteria and fungi from pesticide-polluted soils and water bodies. researchgate.netscispace.comresearchgate.net Enrichment culture techniques are commonly employed to select for microbial populations that can utilize pesticides as a carbon or energy source. researchgate.netbiorxiv.org

For instance, research has successfully isolated bacterial strains from pesticide-polluted soil with the capability to degrade organophosphate compounds like fenthion (B1672539). researchgate.net Characterization of these isolates typically involves biochemical tests and molecular techniques, such as 16S rRNA gene sequence analysis for bacteria, to identify the species. researchgate.net The degradation ability of isolated strains is then evaluated by monitoring the reduction in pesticide concentration in liquid media or soil microcosms over time using analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.netbiorxiv.org

Elucidation of Metabolic Pathways in Microbial this compound Degradation

Understanding the metabolic pathways involved in the microbial degradation of this compound is essential for optimizing bioremediation processes. Microorganisms can degrade pesticides through various biochemical pathways, including hydrolysis, oxidation, and reduction, often mediated by specific enzymes. nih.govresearchgate.net

While specific detailed metabolic pathways for this compound are less extensively documented compared to its parent compound fenthion, research on the degradation of organophosphate pesticides in general provides valuable insights. Organophosphate degradation often involves the hydrolysis of ester linkages by enzymes like esterases and phosphotriesterases. researchgate.netresearchgate.net For fenthion, oxidation of the thioether group to sulfoxide (B87167) and sulfone derivatives is also a known transformation pathway, which can occur both chemically and biologically. nih.gov

Studies on the biodegradation of fenthion by isolated bacteria, such as Bacillus safensis, have shown the formation of metabolites like "iso-fenthion" (O, S-dimethyl O-[3-methyl-4-(methylthio)phenyl] phosphorothioate), suggesting specific enzymatic transformations are occurring. researchgate.net Further research is needed to fully elucidate the complete metabolic routes for this compound in various microbial species.

Bioaugmentation and Biostimulation Strategies for Contaminated Environmental Sites

Bioaugmentation and biostimulation are two primary strategies used to enhance microbial degradation of contaminants in situ or ex situ. mdpi.comnesciences.comijrti.org

Bioaugmentation: This involves introducing exogenous microorganisms with known this compound degrading capabilities to a contaminated site that lacks sufficient indigenous degrading activity. mdpi.comijrti.org The success of bioaugmentation depends on the survival, establishment, and activity of the introduced strains in the new environment. nih.gov

Biostimulation: This technique focuses on stimulating the activity and growth of indigenous this compound degrading microorganisms by modifying environmental conditions. mdpi.comijrti.org This can involve adding nutrients (e.g., nitrogen, phosphorus), electron acceptors (e.g., oxygen), or organic amendments that serve as co-substrates or improve soil structure and aeration. nesciences.comijrti.org

Combining bioaugmentation and biostimulation can be particularly effective, as biostimulation can enhance the survival and activity of inoculated strains while also promoting the growth of native degraders. mdpi.comnih.gov Research on other organophosphate pesticides has demonstrated that integrated approaches using specific microbial consortia and nutrient amendments can significantly increase degradation efficiency in contaminated soil. nih.gov Applying these principles to this compound contaminated sites holds promise for enhanced remediation.

Enzymatic Detoxification Approaches for this compound

Enzymatic detoxification offers a potentially faster and more specific method for degrading this compound compared to whole-cell microbial processes. researchgate.net This approach utilizes isolated enzymes, particularly hydrolases, that can directly cleave the chemical bonds within the this compound molecule. researchgate.netresearchgate.net

Characterization of Esterases and Phosphotriesterases for this compound Hydrolysis

Esterases and phosphotriesterases (also known as organophosphorus hydrolases, OPH) are key enzymes involved in the hydrolysis of organophosphate pesticides. researchgate.netresearchgate.netmdpi.com These enzymes catalyze the cleavage of ester or phosphotriester bonds, leading to the formation of less toxic or non-toxic products. researchgate.netmdpi.comtamu.edu

Phosphotriesterases from various sources, including bacteria like Pseudomonas diminuta, have demonstrated broad substrate specificity, capable of hydrolyzing a range of organophosphate compounds. researchgate.nettamu.edunih.gov While specific kinetic data for the enzymatic hydrolysis of this compound by characterized esterases or phosphotriesterases may require further dedicated studies, the known activity of these enzymes against similar organophosphates suggests their potential for this compound detoxification. mdpi.comtamu.eduimrpress.comnih.gov

Research has characterized the activity of recombinant phosphotriesterases against organophosphates like fenthion, indicating their potential for use in remediation efforts. mdpi.com

Enzyme Immobilization and Biocatalytic Applications in Water and Soil

Enzyme immobilization involves attaching enzymes to a solid support material. researchgate.netresearchgate.net This technique offers several advantages for bioremediation and biocatalytic applications, including increased enzyme stability, reusability, and ease of separation from the reaction mixture. researchgate.net